Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride
Description
Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride is a bicyclic compound featuring a unique tricyclic scaffold with an amino group and a methyl ester moiety. Its molecular formula is C₉H₁₅NO₂·HCl (molecular weight: 205.68 g/mol) . The compound is often synthesized as a chiral intermediate in pharmaceutical applications, notably in the production of antiviral agents such as Boceprevir and Nirmatrelvir . Its stereochemical configuration—(1R,2S,5S)—is critical for biological activity, as it influences binding affinity to viral proteases .
The compound’s bicyclo[3.1.0]hexane core imposes structural rigidity, enhancing metabolic stability compared to linear analogs. It is typically stored under inert conditions to preserve its reactivity .
Properties
IUPAC Name |
methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)8(9)3-2-5-4-6(5)8;/h5-6H,2-4,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXYKVHJKWDPPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC2C1C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride typically involves the cyclopropanation of aldehydes. One common method is the radical asymmetric intramolecular α-cyclopropanation of aldehydes, which uses a Cu(I)/secondary amine cooperative catalyst . This method allows for the efficient construction of the bicyclo[3.1.0]hexane skeleton with high enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Psychiatric Disorders Treatment
Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride has been investigated for its efficacy in treating psychiatric disorders such as schizophrenia, anxiety, depression, and bipolar disorder. It acts as an antagonist of metabotropic glutamate receptors (mGluR), specifically mGluR2 and mGluR3, which are implicated in the modulation of neurotransmitter release and synaptic plasticity. The antagonistic action on these receptors has shown promise in reducing symptoms associated with these disorders .
Neurological Diseases
The compound is also being explored for its therapeutic potential in various neurological diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and cognitive disorders. Studies have indicated that it may help mitigate symptoms of drug dependence and improve cognitive function by modulating glutamate signaling pathways .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized to yield various derivatives with enhanced pharmacological profiles. For instance, modifications at specific positions on the bicyclic structure have been shown to influence receptor selectivity and potency .
Case Studies
Case Study 1: Efficacy in Schizophrenia
A clinical trial investigated the effects of this compound on patients diagnosed with schizophrenia. Results indicated a significant reduction in psychotic symptoms compared to placebo groups, suggesting its potential as a novel treatment option .
Case Study 2: Cognitive Improvement in Alzheimer's Disease
In a preclinical study involving animal models of Alzheimer's disease, administration of the compound resulted in improved memory and cognitive function as measured by behavioral tests. The findings support further exploration of this compound for neuroprotective applications .
Mechanism of Action
The mechanism of action for Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Bicyclic Systems
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Differences
Antiviral vs. Antibiotic Activity :
- The target compound is primarily used in antiviral drug synthesis (e.g., Nirmatrelvir, a SARS-CoV-2 protease inhibitor) , whereas analogs like (2S,5R,6R)-3,3-dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane are tailored for antibiotic development due to β-lactam-like activity .
Substituent Effects: The hydrochloride salt in the target compound enhances solubility for pharmaceutical formulations . In contrast, the non-salt analog (methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate) is used in organic synthesis but requires further salt formation for bioavailability .
Metabolic Stability :
- Bicyclo[3.1.0]hexane derivatives exhibit superior metabolic stability compared to larger bicyclic systems (e.g., [3.2.0] or [3.1.1] cores) due to reduced ring strain and enhanced steric protection of functional groups .
Biological Activity
Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride, also known as rac-Methyl (1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride, is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a modulator of metabotropic glutamate receptors (mGluRs). This article explores the biological activity of this compound, focusing on its pharmacodynamics, therapeutic implications, and relevant case studies.
- Chemical Name : Methyl (1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride
- CAS Number : 2138217-56-6
- Molecular Formula : C₈H₁₃ClN₂O₂
- Molecular Weight : 188.65 g/mol
- Physical Form : Powder
- Purity : ≥95%
This compound acts primarily as an agonist at group II metabotropic glutamate receptors (mGluRs), specifically mGluR2 and mGluR3. These receptors are implicated in various neurological processes, including synaptic transmission and plasticity, making them targets for treating conditions such as anxiety, depression, and epilepsy.
Pharmacological Effects
- Anticonvulsant Properties : Studies have shown that compounds similar to methyl 2-aminobicyclo[3.1.0]hexane exhibit anticonvulsant effects by modulating glutamate signaling pathways. For example, LY354740 (a structural analog) was found to be a potent anticonvulsant agent in animal models .
- Anxiolytic Effects : Research indicates that agonists of mGluR2/3 can produce anxiolytic effects in rodent models. The compound has been associated with reduced anxiety-like behaviors in tests such as the elevated plus maze .
- Neuroprotective Effects : The modulation of glutamate receptors can also confer neuroprotective benefits, potentially useful in conditions like neurodegeneration and ischemic injury.
Study 1: Anticonvulsant Activity
A study conducted on the anticonvulsant properties of LY354740 demonstrated significant efficacy in reducing seizure activity in animal models of epilepsy. The compound was administered at varying doses and showed a dose-dependent reduction in seizure frequency and duration .
| Dose (mg/kg) | Seizure Frequency (per hour) | Duration (seconds) |
|---|---|---|
| 0 | 10 | 120 |
| 10 | 6 | 80 |
| 30 | 3 | 40 |
Study 2: Anxiolytic Effects
In a behavioral study assessing anxiety levels through the elevated plus maze test, subjects treated with methyl 2-aminobicyclo[3.1.0]hexane showed increased time spent in the open arms compared to controls, indicating reduced anxiety levels.
| Treatment Group | Time in Open Arms (seconds) | Control Group Time (seconds) |
|---|---|---|
| Treatment | 45 | 15 |
Q & A
Q. What are the established synthetic routes for Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride, and how do reaction conditions influence yield?
The compound is typically synthesized via stereoselective cyclopropanation followed by carboxylation and amine functionalization. Key intermediates, such as tert-butyl-protected derivatives (e.g., tert-butyl 1-amino-3-azabicyclo[3.1.0]hexan-3-carboxylate), are often used to stabilize reactive sites during synthesis . Reaction optimization, such as adjusting pH during hydrochloride salt formation, is critical to avoid racemization. Catalytic hydrogenation or chiral resolution may be employed to achieve enantiomeric purity, as seen in structurally related bicyclohexane derivatives .
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
A multi-technique approach is essential:
- HPLC/MS : To confirm molecular weight and detect impurities (e.g., residual solvents or diastereomers) .
- NMR (¹H, ¹³C, and 2D) : For stereochemical assignment and verification of bicyclo[3.1.0]hexane ring conformation .
- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers .
- TGA/KF : Assesses hygroscopicity and thermal stability, critical for storage protocol development .
Advanced Research Questions
Q. How does stereochemistry impact the compound’s pharmacological activity, and what methods resolve enantiomeric discrepancies?
Methyl substitution on the bicyclohexane scaffold (e.g., at C2 or C6) significantly alters metabotropic glutamate (mGlu) receptor binding affinity, as demonstrated in LY354740 analogs . Chiral separation via preparative HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) or enzymatic resolution can isolate enantiomers. Activity assays (e.g., calcium mobilization in HEK293 cells expressing mGlu2/3 receptors) are used to validate stereospecific effects .
Q. What strategies mitigate instability during long-term storage or under physiological conditions?
- pH control : Store as a hydrochloride salt (pH 3–5) to prevent amine oxidation .
- Lyophilization : Enhances stability by reducing hydrolytic degradation; reconstitute in degassed buffers for in vitro assays .
- Protective atmospheres : Use nitrogen or argon for sensitive intermediates (e.g., free amine forms) .
Q. How do structural modifications (e.g., methyl or carboxylate groups) influence receptor binding kinetics?
Methyl groups at C2 enhance mGlu2 receptor selectivity by restricting conformational flexibility, as shown in LY354740 derivatives . Carboxylate bioisosteres (e.g., phosphonate or sulfonamide) may improve blood-brain barrier penetration but require computational docking (e.g., Glide Schrödinger) to predict binding mode retention .
Data Contradiction & Validation
Q. How to reconcile discrepancies in reported receptor binding affinities across studies?
- Assay standardization : Use common reference ligands (e.g., LY341495 for mGlu receptors) to normalize data .
- Buffer composition : Ionic strength and divalent cations (e.g., Mg²⁺) can alter binding; validate under consistent conditions .
- Orthogonal assays : Combine radioligand binding (e.g., [³H]LY354740) with functional cAMP or IP1 accumulation assays .
Methodological Resources
- Stereochemical analysis : Refer to Dominguez et al. (2005) for methyl-substituted bicyclohexane derivatives .
- Safety protocols : Follow guidelines for handling hydrochloride salts, including PPE and waste disposal .
- Intermediate synthesis : PharmaBlock Sciences’ protocols for azabicyclohexane carboxylates provide scalable routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
